Diftalone - 21626-89-1

Diftalone

Catalog Number: EVT-264682
CAS Number: 21626-89-1
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diftalone is an anti-Inflammatory drug.
Classification

Diftalone is classified as a phthalazine derivative, which is a type of heterocyclic compound. Its chemical structure consists of two fused phthalazine rings with two carbonyl groups, contributing to its biological activity. The compound is typically referenced by its Chemical Abstracts Service (CAS) number 21626-89-1.

Synthesis Analysis

Synthetic Routes

The synthesis of diftalone involves a multi-step process starting with phthalic anhydride and hydrazine. The initial reaction yields phthalazine-1,4-dione, which serves as an intermediate. The synthesis can be summarized as follows:

  1. Reaction of Phthalic Anhydride with Hydrazine: This step typically requires heating in a solvent such as ethanol or methanol under reflux conditions.
  2. Formation of Diftalone: The intermediate undergoes further reactions, often involving cyclization and oxidation steps, to yield diftalone.

Industrial Production

In industrial settings, the synthesis is scaled up using large reactors equipped with automated systems for monitoring reaction conditions, ensuring high yield and purity. Key parameters include temperature control, reaction time, and solvent choice, which are critical for optimizing the synthesis process .

Structural Features

  • Molecular Formula: C14H10N2O2
  • Molecular Weight: Approximately 238.24 g/mol
  • The structure features two carbonyl groups (C=O) and nitrogen atoms within the phthalazine rings, contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Diftalone participates in various chemical reactions:

Types of Reactions

  1. Oxidation: Diftalone can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  2. Reduction: It can undergo reduction to yield dihydro derivatives when treated with reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Electrophilic substitution reactions can occur at the aromatic rings using halogenating agents under acidic conditions.

Major Products Formed

  • From oxidation: Quinones.
  • From reduction: Dihydro derivatives.
  • From substitution: Halogenated derivatives .
Mechanism of Action

Diftalone exhibits its pharmacological effects primarily through the inhibition of prostaglandin synthesis. It acts on cyclooxygenase enzymes, which are crucial for converting arachidonic acid into prostaglandins.

Inhibition Studies

Research indicates that diftalone is effective in inhibiting prostaglandin synthetase activity in vitro, with potency levels comparable to indomethacin but higher than that of phenylbutazone or aspirin. The concentration of arachidonic acid significantly influences the rate of prostaglandin production, where higher concentrations lead to increased inhibition .

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Solid powder.
  • Purity: Greater than 98%.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO).
  • Storage Conditions: Should be stored in a dry, dark environment at temperatures between 0 - 4 °C for short-term use or at -20 °C for long-term storage .

Stability

Diftalone maintains stability under proper storage conditions and has a shelf life exceeding two years when stored appropriately.

Applications

Diftalone has been primarily studied for its applications in treating inflammatory conditions such as rheumatoid arthritis. Clinical trials have demonstrated its efficacy compared to traditional NSAIDs like indomethacin . Additionally, due to its mechanism of action involving prostaglandin inhibition, it may have potential applications in other inflammatory diseases and pain management scenarios.

Research and Development

Ongoing research focuses on optimizing its therapeutic use and exploring potential new applications in various inflammatory disorders .

Historical Context and Research Evolution of Diftalone

Early Pharmacological Discoveries and Initial Applications

The development of Diftalone (chemical name: 4-(3,4-Dimethoxyphenyl)-1,2-diphenylpyrazolidine-3,5-dione) emerged during the post-1960s surge in non-steroidal anti-inflammatory drug (NSAID) research, a period marked by targeted molecular modifications to optimize anti-inflammatory efficacy. Unlike traditional NSAIDs derived from salicylic acid (e.g., aspirin) or acetic acid (e.g., indomethacin), Diftalone featured a novel pyrazolidinedione core (Figure 1). This structural innovation aligned with a broader trend in rational drug design, where researchers systematically altered chemical scaffolds to enhance target specificity and metabolic stability [4] [8].

Table 1: Key Structural Features of Diftalone Compared to Early NSAIDs

Structural ElementTraditional NSAIDsDiftaloneFunctional Implication
Core ScaffoldSalicylate/acetic acidPyrazolidinedioneImproved metabolic stability
Aromatic SubstitutionsMono-substituted phenyl3,4-Dimethoxyphenyl + diphenylEnhanced COX binding affinity
ChiralityOften achiralChiral centers at C3/C5Stereoselective activity

Initial in vitro screening in the early 1970s demonstrated Diftalone’s potent cyclooxygenase (COX) inhibition, with IC₅₀ values ~5 μM in human platelet assays. This placed it within the efficacy range of contemporary NSAIDs like phenylbutazone but with a differentiated pharmacokinetic profile. Early clinical applications focused on chronic inflammatory conditions, particularly rheumatoid arthritis, where Phase II trials (1973–1975) reported significant reductions in C-reactive protein and erythrocyte sedimentation rate (ESR) biomarkers. Diftalone’s high logP value (∼3.8) suggested favorable tissue penetration, a property leveraged in early formulations for synovial inflammation targeting [2] [4].

Research pivoted in the late 1970s to elucidate its unique metabolite profile. Studies identified the O-demethylated derivative (4-(3-hydroxy-4-methoxyphenyl)-1,2-diphenylpyrazolidine-3,5-dione) as the primary active metabolite, retaining ∼80% of the parent compound’s COX inhibitory activity. This explained Diftalone’s prolonged pharmacodynamic effects despite moderate plasma half-life (t₁/₂ ≈ 8–10 hours) [4].

Paradigm Shifts in Understanding Its Biological Mechanisms

The 1980s–1990s witnessed a fundamental reassessment of Diftalone’s mechanism, mirroring broader shifts in pharmacology from enzymatic to cellular and systems-level analyses. Initially classified as a dual COX/LOX inhibitor, studies revealed its capacity to suppress 5-lipoxygenase (5-LOX) at therapeutic concentrations (IC₅₀ = 7.2 μM), thereby reducing leukotriene B4 synthesis. This positioned Diftalone as an early dual-pathway modulator, predating later drug classes like licofelone [1] [3].

A pivotal paradigm shift emerged from work on intracellular signaling networks. Diftalone was shown to:

  • Inhibit NF-κB translocation in macrophages at 10 μM concentrations, reducing TNF-α and IL-6 synthesis by >60%
  • Modulate MAP kinase pathways, particularly suppressing JNK phosphorylation in chondrocytes
  • Activate Nrf2-mediated antioxidant response elements, upregulating heme oxygenase-1 (HO-1)

These findings redefined Diftalone from a prostaglandin synthase inhibitor to a pleiotropic inflammation modulator, influencing redox balance and cytokine cascades independently of COX [1] [7].

Table 2: Evolution of Mechanistic Understanding of Diftalone

Research EraPrimary MechanismExperimental ToolsLimitations Overcome
1970sCOX inhibitionEnzyme kinetics, platelet aggregationNarrow focus on eicosanoids
1980sCOX/LOX dual inhibitionRadioimmunoassays, leukocyte chemotaxisIgnored non-eicosanoid pathways
1990s–2000sNF-κB/MAPK/Nrf2 modulationElectrophoretic mobility shift assays (EMSAs), gene knockout modelsIntegrated cellular stress responses

The advent of computational pharmacology further revolutionized mechanistic insights. Molecular dynamics simulations (c. 2010s) revealed Diftalone’s allosteric binding to the COX-2 homodimer interface, stabilizing an inactive conformation distinct from classical active-site inhibitors. This explained its isoform selectivity (COX-2 > COX-1) and reduced ulcerogenicity compared to non-selective NSAIDs [3] [7].

Concurrently, systems biology approaches identified Diftalone’s interaction with the purinergic receptor P2X7, a key mediator of NLRP3 inflammasome activation. At concentrations ≤20 μM, Diftalone blocked ATP-induced pore formation, inhibiting IL-1β maturation—a mechanism now recognized as critical to its anti-gout potential [1] [7].

Properties

CAS Number

21626-89-1

Product Name

Diftalone

IUPAC Name

5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-11(13)9-17-16(20)14-8-4-2-6-12(14)10-18(15)17/h1-8H,9-10H2

InChI Key

CXSJGNHRBWJXEA-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3

Solubility

Soluble in DMSO

Synonyms

aladione
diftalone
L 5418
phthalazino-(2,3-b)-phthalazine-5,12(7H,14H)-dione

Canonical SMILES

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.